molecular formula C16H11BrClN B6596465 3-Benzyl-5-bromo-2-chloroquinoline CAS No. 918518-79-3

3-Benzyl-5-bromo-2-chloroquinoline

Cat. No.: B6596465
CAS No.: 918518-79-3
M. Wt: 332.62 g/mol
InChI Key: MMSMFFGPBNXOKG-UHFFFAOYSA-N
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Scientific Research Applications

3-Benzyl-5-bromo-2-chloroquinoline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: The compound is investigated for its potential as an antimalarial and anticancer agent.

    Industry: It is used in the production of dyes, pigments, and agrochemicals

Biochemical Analysis

Biochemical Properties

3-Benzyl-5-bromo-2-chloroquinoline plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions includes binding to the active site of the enzyme, potentially inhibiting or altering its activity. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, affecting their function and downstream effects .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Furthermore, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . This binding may result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider, as they can influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, such as cellular damage or apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels can vary depending on the specific pathways involved and the presence of other interacting molecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity . This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . The distribution of this compound can affect its interactions with target biomolecules and its overall efficacy .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function . This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with other biomolecules and its ability to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-bromo-2-chloroquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-bromo-2-chloroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted quinolines depending on the nucleophile used.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Dihydroquinolines.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-bromo-2-chloroquinoline involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-Benzyl-6-bromo-2-chloroquinoline: Similar structure but with the bromo group at the 6-position.

    5-Bromo-2-chloroquinoline: Lacks the benzyl group.

    2-Chloroquinoline: Lacks both the benzyl and bromo groups

Uniqueness

3-Benzyl-5-bromo-2-chloroquinoline is unique due to the specific positioning of its substituents, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

3-benzyl-5-bromo-2-chloroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClN/c17-14-7-4-8-15-13(14)10-12(16(18)19-15)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSMFFGPBNXOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=CC=C3Br)N=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731244
Record name 3-Benzyl-5-bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918518-79-3
Record name 3-Benzyl-5-bromo-2-chloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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